1-Azido-3-(pentafluorosulfanyl)benzene
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Overview
Description
1-Azido-3-(pentafluorosulfanyl)benzene is a white crystalline compound that belongs to the family of azido compounds. It is known for its unique physical and chemical properties, making it a valuable compound in various scientific experiments.
Preparation Methods
The synthesis of 1-Azido-3-(pentafluorosulfanyl)benzene typically involves the introduction of an azido group to a pentafluorosulfanylbenzene precursor. The reaction conditions often require the use of azidation reagents under controlled temperatures to ensure the stability of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent safety protocols due to the reactive nature of azido groups .
Chemical Reactions Analysis
1-Azido-3-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the sulfur atom.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azido-3-(pentafluorosulfanyl)benzene has been extensively used in various scientific research applications due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Azido-3-(pentafluorosulfanyl)benzene exerts its effects involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science .
Comparison with Similar Compounds
1-Azido-3-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:
Pentafluorosulfanylbenzene: Lacks the azido group, making it less reactive in certain chemical reactions.
1-Azido-4-(pentafluorosulfanyl)benzene: Similar structure but with the azido group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the azido and pentafluorosulfanyl groups, providing a balance of reactivity and stability that is valuable in various scientific fields .
Properties
IUPAC Name |
(3-azidophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-2-5(4-6)13-14-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDUEJCGTZZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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